3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride
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Overview
Description
3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride is a fluorinated organic compound characterized by the presence of a fluoromethyl group attached to a cyclobutane ring, which is further connected to a benzene ring through an amido group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the cyclobutane ring One common approach is to start with a cyclobutane derivative and introduce the fluoromethyl group through a halogen exchange reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity. Safety measures would be strictly followed due to the reactive nature of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonyl fluoride group can be oxidized to form sulfonic acids.
Reduction: : The fluoromethyl group can be reduced to form a hydroxymethyl group.
Substitution: : The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids
Reduction: : Hydroxymethyl derivatives
Substitution: : Amides or substituted amides
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of fluorinated groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In the medical field, fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound could potentially be used in the development of new therapeutic agents.
Industry
In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. This compound could be used in the manufacture of advanced materials for various applications.
Mechanism of Action
The mechanism by which 3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride exerts its effects depends on its specific application. For example, in drug design, the fluoromethyl group may interact with biological targets, altering their activity. The sulfonyl fluoride group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with enzymes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Fluoromethyl)cyclobutane-1-carboxylic acid: : Similar structure but with a carboxylic acid group instead of the sulfonyl fluoride group.
4-(Fluoromethyl)cyclohexane-1-sulfonyl fluoride: : Similar sulfonyl fluoride group but with a cyclohexane ring instead of cyclobutane.
Uniqueness
3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride is unique due to its combination of a fluoromethyl group and a sulfonyl fluoride group on a cyclobutane ring. This combination provides distinct chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[[1-(fluoromethyl)cyclobutanecarbonyl]amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c13-8-12(5-2-6-12)11(16)15-9-3-1-4-10(7-9)19(14,17)18/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTVSDXEQXLTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CF)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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